
1-Ethenylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylpiperidin-4-one is a heterocyclic organic compound that features a piperidine ring with an ethenyl group attached to the nitrogen atom and a ketone functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylpiperidin-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-piperidone with acetylene in the presence of a base can yield this compound. Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperidin-4-one derivatives.
Scientific Research Applications
1-Ethenylpiperidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Ethenylpiperidin-4-one can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: A piperidine derivative with a ketone group at the fourth position.
1-Methylpiperidin-4-one: A piperidine derivative with a methyl group at the nitrogen atom and a ketone group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives.
Comparison with Similar Compounds
- Piperidine
- Piperidin-4-one
- 1-Methylpiperidin-4-one
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Properties
IUPAC Name |
1-ethenylpiperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-7(9)4-6-8/h2H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVYQDVUBJAPSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
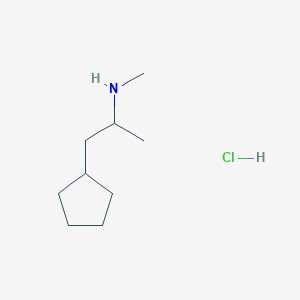
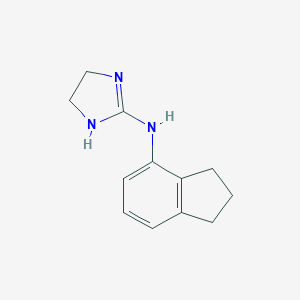
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
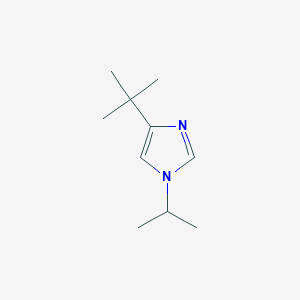
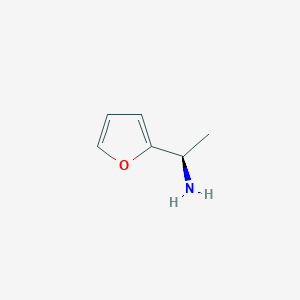
![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)



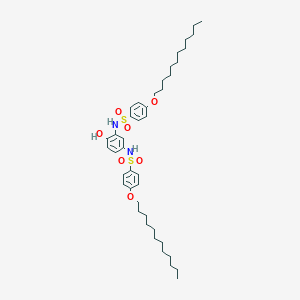
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
